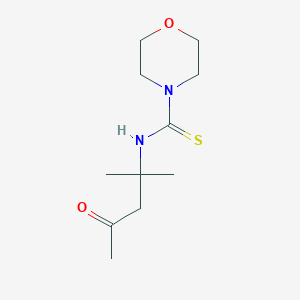![molecular formula C10H14N2O5S B14624289 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione CAS No. 56038-30-3](/img/structure/B14624289.png)
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 2’-S-methyl-2’-thio-: is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of uridine, where the 2’-hydroxyl group is replaced by a methylthio group. This modification is crucial for the stability and function of transfer RNA (tRNA) and other RNA molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 2’-S-methyl-2’-thio- typically involves the modification of uridine through a series of chemical reactions. One common method includes the thiolation of uridine at the 2’ position, followed by methylation. The reaction conditions often require the use of specific reagents such as methyl iodide and thiourea under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of Uridine, 2’-S-methyl-2’-thio- involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Uridine, 2’-S-methyl-2’-thio- undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of sulfoxides.
Reduction: Reduction reactions can convert the thio group back to a hydroxyl group.
Substitution: The methylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated compounds or nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of uridine with different functional groups at the 2’ position .
Wissenschaftliche Forschungsanwendungen
Uridine, 2’-S-methyl-2’-thio- has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex nucleotides and nucleosides.
Biology: It plays a role in the modification of tRNA, affecting protein synthesis and gene expression.
Medicine: It is studied for its potential therapeutic effects in treating genetic disorders and as a component in antiviral drugs.
Industry: It is used in the production of modified RNA for research and therapeutic purposes
Wirkmechanismus
The mechanism of action of Uridine, 2’-S-methyl-2’-thio- involves its incorporation into RNA molecules, where it influences the stability and function of the RNA. The methylthio modification enhances the base-pairing properties and stability of the RNA, affecting processes such as translation and splicing. The molecular targets include various RNA-binding proteins and enzymes involved in RNA metabolism .
Vergleich Mit ähnlichen Verbindungen
2-Thiouridine: Similar in structure but lacks the methyl group.
4-Thiouridine: Thiolation occurs at the 4’ position instead of the 2’ position.
5-Methyluridine: Methylation occurs at the 5’ position instead of the 2’ position
Uniqueness: Uridine, 2’-S-methyl-2’-thio- is unique due to its specific modification at the 2’ position, which provides distinct chemical and biological properties. This modification enhances the stability and function of RNA molecules more effectively than other similar compounds .
Eigenschaften
CAS-Nummer |
56038-30-3 |
|---|---|
Molekularformel |
C10H14N2O5S |
Molekulargewicht |
274.30 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5S/c1-18-8-7(15)5(4-13)17-9(8)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,9-/m1/s1 |
InChI-Schlüssel |
OLUKXWWJVTWVQB-ZOQUXTDFSA-N |
Isomerische SMILES |
CS[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |
Kanonische SMILES |
CSC1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy-](/img/structure/B14624233.png)


![8-Hydroxy-1-phenyl-1,2,4,5-tetrahydro-7H-benzo[g]indazol-7-one](/img/structure/B14624256.png)

![Bis[2-(2,4-dinitroanilino)ethyl] butanedioate](/img/structure/B14624276.png)



![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)
